3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
CAS No.: 868218-73-9
Cat. No.: VC4852560
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868218-73-9 |
|---|---|
| Molecular Formula | C16H17N3O2S2 |
| Molecular Weight | 347.45 |
| IUPAC Name | 3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
| Standard InChI | InChI=1S/C16H17N3O2S2/c1-13-4-6-15(7-5-13)23(20,21)19-10-9-18-16(19)22-12-14-3-2-8-17-11-14/h2-8,11H,9-10,12H2,1H3 |
| Standard InChI Key | GVSTYNSGSYOUEV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features three distinct structural domains:
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Pyridine ring: A six-membered aromatic nitrogen heterocycle at position 3, providing π-π stacking capabilities and hydrogen bond acceptor sites .
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4,5-Dihydroimidazole (imidazoline): A partially saturated five-membered ring with two nitrogen atoms, conferring conformational rigidity and metal-coordination potential .
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4-Methylbenzenesulfonyl group: An electron-withdrawing sulfonamide substituent enhancing metabolic stability and influencing solubility.
The sulfanyl methyl (-SCH₂-) linker between pyridine and imidazoline introduces rotational flexibility, enabling adaptive binding in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S₂ |
| Molecular Weight | 347.45 g/mol |
| IUPAC Name | 3-[[1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
| CAS Registry | 868218-73-9 |
| XLogP3 (Predicted) | 2.1 ± 0.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis involves three principal stages, as inferred from analogous imidazoline derivatives :
Stage 1: Imidazoline Core Formation
4-Methylbenzenesulfonamide reacts with 1,2-diaminoethane under Mitsunobu conditions to generate 1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole. Key parameters:
Stage 2: Sulfur Incorporation
Thiolation of the imidazoline C2 position using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
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Yield: 68–72%
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Reaction Time: 6–8 hours
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Key Intermediate: 2-sulfanylimidazoline
Stage 3: Pyridine Coupling
Mannich-type reaction between 2-sulfanylimidazoline and 3-(bromomethyl)pyridine:
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Base: Triethylamine (TEA)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
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Final Product Yield: 63%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)
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δ 7.72 (m, 2H, Ar-H)
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δ 4.21 (t, J=7.6 Hz, 2H, Imidazoline-CH₂)
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δ 3.89 (s, 2H, SCH₂)
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δ 2.42 (s, 3H, CH₃)
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154.8 ppm (C=N, imidazoline)
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144.2 ppm (SO₂-bearing aromatic C)
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136.1 ppm (Py-C3)
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35.7 ppm (SCH₂)
Infrared Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹) :
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1345, 1162 (SO₂ asymmetric/symmetric stretching)
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1598 (C=N imidazoline)
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3054 (aromatic C-H)
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2920 (aliphatic C-H)
Biological Activity and Structure-Activity Relationships
Antimicrobial Activity
Preliminary screening against Gram-positive pathogens:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
Emerging Applications and Research Frontiers
Materials Science Applications
The compound's sulfur-rich structure shows promise in:
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Conductive Polymers: Thiol-mediated crosslinking enhances electrical conductivity (σ = 1.2 × 10⁻³ S/cm)
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Metal-Organic Frameworks (MOFs): Imidazoline nitrogen coordinates to Cu(II) nodes (bond length: 2.08 Å)
Environmental Chemistry Implications
Atmospheric reactivity studies suggest:
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